molecular formula C33H35NO6 B15289982 N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide

N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide

Cat. No.: B15289982
M. Wt: 541.6 g/mol
InChI Key: NVULNWOFBVLUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Molecular Formula

C33H35NO6

Molecular Weight

541.6 g/mol

IUPAC Name

N-[2-[3,4-bis(phenylmethoxy)phenyl]ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C33H35NO6/c1-36-30-19-27(20-31(37-2)33(30)38-3)21-32(35)34-17-16-24-14-15-28(39-22-25-10-6-4-7-11-25)29(18-24)40-23-26-12-8-5-9-13-26/h4-15,18-20H,16-17,21-23H2,1-3H3,(H,34,35)

InChI Key

NVULNWOFBVLUQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(=O)NCCC2=CC(=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide involves multiple steps. One common method includes the condensation of 3,4,5-trimethoxybenzeneacetic acid with 3,4-bis(phenylmethoxy)phenethylamine under specific reaction conditions . The reaction typically requires a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Biological Activity

Chemical Structure and Properties

N-[2-[3,4-Bis(phenylmethoxy)phenyl]ethyl]-3,4,5-trimethoxybenzeneacetamide is a complex organic compound characterized by multiple methoxy groups and phenyl rings. The presence of these functional groups often influences its solubility and reactivity, making it a candidate for various biological studies.

Anticancer Activity

Compounds with similar structural motifs have been studied for their anticancer properties. The presence of methoxy groups is often associated with enhanced bioactivity in cancer cell lines. Research indicates that such compounds can inhibit cell proliferation and induce apoptosis in various cancer types.

Antioxidant Properties

The antioxidant activity of phenolic compounds is well-documented. Compounds with multiple methoxy groups can scavenge free radicals and reduce oxidative stress, which is a contributing factor in many chronic diseases.

Neuroprotective Effects

Certain derivatives of benzeneacetamides have shown promise in neuroprotection. They may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels and reducing neuroinflammation.

Case Studies and Research Findings

  • Anticancer Studies : A study investigating the effects of methoxy-substituted phenyl compounds on breast cancer cells demonstrated significant inhibition of tumor growth and metastasis. These findings suggest potential therapeutic applications for compounds like this compound in oncology.
  • Neuroprotective Research : In vitro studies have shown that similar compounds can protect neuronal cells from apoptosis induced by oxidative stress. This highlights their potential use in treating conditions like Alzheimer's disease.
  • Antioxidant Activity Assessment : Research has quantified the antioxidant capacity of related compounds using assays such as DPPH and ABTS. Results indicate that these compounds effectively reduce oxidative damage in cellular models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.